molecular formula C10H14ClN B11908185 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 68339-74-2

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B11908185
CAS No.: 68339-74-2
M. Wt: 183.68 g/mol
InChI Key: WWAJCVIKMVMFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core that is partially hydrogenated. The presence of a methyl group at the second position of the tetrahydroquinoline ring makes this compound unique. It is of interest in medicinal chemistry due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. Catalysts like platinum or palladium are commonly employed in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, fully hydrogenated tetrahydroquinolines, and substituted quinolines .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. The compound may also inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

CAS No.

68339-74-2

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-5,8,11H,6-7H2,1H3;1H

InChI Key

WWAJCVIKMVMFIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2N1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.